molecular formula C15H15BrN2O2 B6005012 3-bromo-4-hydroxy-5-methoxybenzaldehyde methyl(phenyl)hydrazone

3-bromo-4-hydroxy-5-methoxybenzaldehyde methyl(phenyl)hydrazone

Cat. No. B6005012
M. Wt: 335.20 g/mol
InChI Key: BUUSMAHXYPGNFN-LICLKQGHSA-N
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Description

3-bromo-4-hydroxy-5-methoxybenzaldehyde methyl(phenyl)hydrazone is a chemical compound that has been of great interest to scientists due to its potential applications in various fields. This compound is a hydrazone derivative, which means that it contains a nitrogen atom that is double-bonded to a carbon atom. The chemical formula of this compound is C15H15BrN2O3, and it has a molecular weight of 365.19 g/mol.

Mechanism of Action

The mechanism of action of 3-bromo-4-hydroxy-5-methoxybenzaldehyde methyl(phenyl)hydrazone is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This pathway is responsible for the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-4-hydroxy-5-methoxybenzaldehyde methyl(phenyl)hydrazone has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the migration and invasion of cancer cells. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-4-hydroxy-5-methoxybenzaldehyde methyl(phenyl)hydrazone in lab experiments is its significant anti-cancer activity. This makes it a potential candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound is its relatively complex synthesis method, which makes it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 3-bromo-4-hydroxy-5-methoxybenzaldehyde methyl(phenyl)hydrazone. One direction is to further investigate its mechanism of action and its potential applications in the treatment of other diseases. Another direction is to develop more efficient and cost-effective synthesis methods for this compound. Finally, further studies are needed to evaluate the safety and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of 3-bromo-4-hydroxy-5-methoxybenzaldehyde methyl(phenyl)hydrazone can be achieved through a multistep reaction. First, 3-bromo-4-hydroxy-5-methoxybenzaldehyde is reacted with methylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with phenylhydrazine to give the final product.

Scientific Research Applications

3-bromo-4-hydroxy-5-methoxybenzaldehyde methyl(phenyl)hydrazone has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits significant anti-cancer activity by inducing apoptosis in cancer cells. This makes it a potential candidate for the development of new anti-cancer drugs.

properties

IUPAC Name

2-bromo-6-methoxy-4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-18(12-6-4-3-5-7-12)17-10-11-8-13(16)15(19)14(9-11)20-2/h3-10,19H,1-2H3/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUSMAHXYPGNFN-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)N=CC2=CC(=C(C(=C2)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)/N=C/C2=CC(=C(C(=C2)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-hydroxy-5-methoxybenzaldehyde methyl(phenyl)hydrazone

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